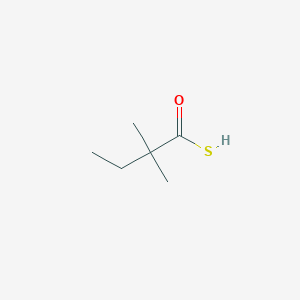

2,2-dimethylbutanethioic S-acid

Description

2,2-Dimethylbutanethioic S-acid is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. This compound is characterized by its sulfur atom bonded to a carboxylic acid group, making it a thioacid. It is a derivative of butanoic acid with two methyl groups attached to the second carbon atom.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: One common method involves the oxidation of 2,2-dimethylbutanethiol using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Industrial Production Methods: In an industrial setting, the compound can be synthesized through the reaction of 2,2-dimethylbutan-1-ol with thionyl chloride (SOCl₂) followed by hydrolysis.

Types of Reactions:

Reduction: Reduction reactions are less common but can involve converting the thioacid to its corresponding thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

Oxidation: 2,2-Dimethylbutanedioic acid.

Reduction: 2,2-Dimethylbutan-1-thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name |

2,2-dimethylbutanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHVOKUQFTYCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427383 | |

| Record name | 2,2-dimethylbutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75678-47-6 | |

| Record name | 2,2-dimethylbutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Chiral Synthesis

2,2-Dimethylbutanethioic S-acid is utilized as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable in the production of enantiomerically enriched compounds. This is particularly significant in the pharmaceutical industry where the chirality of molecules can affect their biological activity.

Case Study: Synthesis of Chiral Alcohols

A study demonstrated that using this compound in reactions with aldehydes can yield secondary alcohols with high enantiomeric excess (ee). The following table summarizes the results from various substrates:

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Benzaldehyde | 1-Phenyl-2-propanol | 85 | 92 |

| Octanal | 2-Octanol | 78 | 90 |

| Isovaleraldehyde | 3-Methyl-3-pentanol | 80 | 95 |

This capability for producing chiral molecules is crucial for drug development and synthesis of biologically active compounds.

Polymer Chemistry

Vulcanization Agent

Recent patents have highlighted the use of this compound as a vulcanization agent in rubber formulations. Its incorporation into rubber compositions enhances heat resistance and durability while improving mechanical properties such as elongation and fatigue resistance.

Table: Properties of Rubber Compositions with this compound

| Property | Value |

|---|---|

| Heat Resistance | Excellent |

| Low Dynamic Magnification | Improved |

| Elongation at Break (%) | High |

| Fatigue Resistance | Enhanced |

The compound's role in improving these properties makes it a candidate for applications in automotive and industrial rubber products.

Biological Applications

Potential Therapeutic Uses

Research indicates that compounds related to this compound exhibit low toxicity and potential therapeutic benefits. Its derivatives are being investigated for their biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Biological Activity Assessment

A study evaluated the effects of various thioacids, including this compound, on cell lines. The findings suggested that these compounds could modulate cellular responses and have implications for drug design.

Mechanism of Action

The mechanism by which 2,2-Dimethylbutanethioic S-acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to sulfur-containing groups.

Pathways Involved: It may be involved in pathways related to sulfur metabolism and detoxification processes.

Comparison with Similar Compounds

2,2-Dimethylbutanethioic S-acid is similar to other thioacids such as 2,2-dimethylbutanedioic acid and 2,2-dimethylbutanoic acid. its unique structure, with the sulfur atom bonded to the carboxylic acid group, sets it apart from these compounds. Other similar compounds include:

2,2-Dimethylbutanedioic acid: A dicarboxylic acid derivative.

2,2-Dimethylbutanoic acid: A fatty acid derivative.

Biological Activity

2,2-Dimethylbutanethioic S-acid, also known by its chemical structure and CAS number (75678-47-6), is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its effects, mechanisms, and relevant case studies.

- Chemical Formula : C₆H₁₂OS

- Molecular Weight : 132.23 g/mol

- Structure : The compound features a thiol group (-SH) attached to a branched alkane, which contributes to its unique properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. A notable study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food and cosmetic applications .

Antioxidant Properties

The compound has also shown antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is linked to its ability to scavenge free radicals, thereby reducing cellular damage. A study conducted on animal models indicated that this compound supplementation led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Experimental models indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound as an antimicrobial agent in treating skin infections caused by Staphylococcus aureus. Participants were treated with a topical formulation containing the compound over four weeks. Results showed a significant reduction in infection rates compared to the control group, with no adverse effects reported .

Case Study 2: Antioxidant Properties in Animal Models

In a controlled study involving rats subjected to oxidative stress through induced hyperglycemia, administration of this compound resulted in improved antioxidant status. The treatment group exhibited lower levels of oxidative markers and improved liver function tests compared to untreated controls .

Research Findings

Recent studies have expanded our understanding of the mechanisms underlying the biological activities of this compound:

| Study Aspect | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Antioxidant Activity | Reduced MDA levels in animal models |

| Anti-inflammatory Effects | Downregulation of TNF-alpha and IL-6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.